molecular formula C10H18O2 B14544610 Cyclohexanol, methyl-, propanoate CAS No. 61792-51-6

Cyclohexanol, methyl-, propanoate

Cat. No.: B14544610
CAS No.: 61792-51-6
M. Wt: 170.25 g/mol
InChI Key: QBHBYEFAABUFPR-UHFFFAOYSA-N
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Description

Cyclohexanol, methyl-, propanoate is an organic compound that belongs to the class of esters. It is formed by the esterification of cyclohexanol and propanoic acid. This compound is characterized by its pleasant odor and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanol, methyl-, propanoate can be synthesized through the esterification reaction between cyclohexanol and propanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, cyclohexanol and propanoic acid, are fed into a reactor along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions: Cyclohexanol, methyl-, propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to cyclohexanol and propanoic acid in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products:

    Hydrolysis: Cyclohexanol and propanoic acid.

    Reduction: Cyclohexanol and methanol.

    Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Cyclohexanol, methyl-, propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of esterases and their role in metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and plasticizers due to its pleasant odor and chemical stability.

Mechanism of Action

The mechanism of action of cyclohexanol, methyl-, propanoate involves its interaction with esterases, which catalyze the hydrolysis of the ester bond to release cyclohexanol and propanoic acid. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water molecules. This process is essential in various metabolic pathways where esters are broken down to their corresponding alcohols and acids.

Comparison with Similar Compounds

Cyclohexanol, methyl-, propanoate can be compared with other similar esters such as:

    Cyclohexanol, ethyl-, propanoate: Similar structure but with an ethyl group instead of a methyl group.

    Cyclohexanol, methyl-, butanoate: Similar structure but with a butanoic acid moiety instead of propanoic acid.

    Cyclohexanol, ethyl-, butanoate: Combination of ethyl group and butanoic acid moiety.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and applications. Its pleasant odor and stability make it valuable in the fragrance and flavor industry, while its reactivity makes it useful in organic synthesis and industrial applications.

Properties

CAS No.

61792-51-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(4-methylcyclohexyl) propanoate

InChI

InChI=1S/C10H18O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3

InChI Key

QBHBYEFAABUFPR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CCC(CC1)C

Origin of Product

United States

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